molecular formula C₁₀H₉N₃O B118871 p-Methyl-cinnamoyl Azide CAS No. 24186-38-7

p-Methyl-cinnamoyl Azide

Cat. No.: B118871
CAS No.: 24186-38-7
M. Wt: 187.2 g/mol
InChI Key: IFVSVRKWJLKNIT-VOTSOKGWSA-N
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Description

p-Methyl-cinnamoyl Azide is an organic compound characterized by the presence of an azide group attached to a p-methyl-cinnamoyl moiety

Mechanism of Action

Target of Action

p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria

Mode of Action

It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes

Pharmacokinetics

It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

The primary result of the action of this compound is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl-cinnamoyl Azide typically involves the reaction of p-methyl-cinnamic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azide group. The general reaction scheme is as follows:

p-Methyl-cinnamic acid+Sodium azidep-Methyl-cinnamoyl Azide+Sodium acetate\text{p-Methyl-cinnamic acid} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium acetate} p-Methyl-cinnamic acid+Sodium azide→p-Methyl-cinnamoyl Azide+Sodium acetate

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: p-Methyl-cinnamoyl Azide undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The azide group can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

    Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azides.

Scientific Research Applications

p-Methyl-cinnamoyl Azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in the study of biological systems through bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.

    Industry: Utilized in the production of polymers and materials with enhanced properties through cross-linking reactions.

Comparison with Similar Compounds

    p-Methyl-cinnamic acid: The precursor to p-Methyl-cinnamoyl Azide, lacking the azide group.

    Cinnamoyl Azide: Similar structure but without the p-methyl group.

    Phenyl Azide: A simpler azide compound with a phenyl group instead of the cinnamoyl moiety.

Uniqueness: this compound is unique due to the presence of both the p-methyl group and the azide functionality, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSVRKWJLKNIT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459034
Record name p-Methyl-cinnamoyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24186-38-7
Record name p-Methyl-cinnamoyl Azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-p-Tolyl-acryloyl chloride (22.3 g, 123.3 mmol) in dioxane (50 mL) is slowly added to an ice cooled solution of sodium azide (16 g, 246.6 mmol) in water/dioxane (50 mL, 1/1, v/v) so as to maintain the temperature between 5-10° C. The mixture is stirred for 1.5 hours then poured over 300 g of ice. The resulting white solid is filtered and washed with additional water. The solid (20.72 g, 110.7 mmol) was dried over P2O5 under vacuum overnight and used in the next step without further purification.
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22.3 g
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ice
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16 g
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50 mL
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300 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Triethylamine (8.5 mL, 60 mmol) was added slowly into the mixture of 3-p-tolyl-acrylic acid (8.3 g, 50 mmol) in 40 mL of acetonitrile followed by drop-wise addition of ethyl chloroformate (5.3 mL, 55 mmol) at 0° C. The solution was stirred for 2 h at this temperature. Sodium azide (6.5 g, 100 mmol) in 50 mL of water was added slowly to the above solution at 0° C. and the mixture was kept stirring for 1 h. Cold water was added and the precipitate was filtered and washed with cold water. The solid product (7.66 g, 82% yield) was obtained after being dried under vacuum. 1H-NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.44 (d, 2H), 7.21 (d, 2H), 6.38 (d, 1H), 2.39 (s, 3H).
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8.5 mL
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8.3 g
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40 mL
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5.3 mL
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6.5 g
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50 mL
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Yield
82%

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